molecular formula C27H21Cl3O8 B12285436 Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside

Cat. No.: B12285436
M. Wt: 579.8 g/mol
InChI Key: QWARYRHSAZOBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranose with p-chlorobenzoyl groups. This is achieved through esterification reactions using p-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside involves its ability to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The p-chlorobenzoyl groups provide steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of p-chlorobenzoyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological molecules, making it valuable for specific research applications .

Properties

IUPAC Name

[3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARYRHSAZOBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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